molecular formula C28H24N6O4 B15172042 Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate CAS No. 919102-07-1

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate

Katalognummer: B15172042
CAS-Nummer: 919102-07-1
Molekulargewicht: 508.5 g/mol
InChI-Schlüssel: HHMUOTAPCZMHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound that features a unique structure with two pyridine rings connected via diazenyl groups to a central hexanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl groups to amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.

Wirkmechanismus

The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(4-(pyridin-4-yldiazenyl)phenyl) hexanedioate
  • Bis(4-(pyridin-4-yldiazenyl)phenyl) butanedioate
  • Bis(4-(pyridin-4-yldiazenyl)phenyl) ethanedioate

Uniqueness

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

919102-07-1

Molekularformel

C28H24N6O4

Molekulargewicht

508.5 g/mol

IUPAC-Name

bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate

InChI

InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2

InChI-Schlüssel

HHMUOTAPCZMHPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.